5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
Description
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS: 3662-82-6) is a heterocyclic sulfonyl chloride with the molecular formula C₇H₅ClN₂O₂S₂ and a molecular weight of 248.71 g/mol . It features a benzothiadiazole core substituted with a methyl group at the 5-position and a sulfonyl chloride moiety at the 4-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of herbicides, pharmaceuticals, and functionalized polymers . Its melting point is reported as 148–150°C, reflecting its crystalline stability .
Properties
CAS No. |
1185293-68-8 |
|---|---|
Molecular Formula |
C7H6Cl2N2O2S2 |
Molecular Weight |
285.2 g/mol |
IUPAC Name |
5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H5ClN2O2S2.ClH/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12;/h2-3H,1H3;1H |
InChI Key |
MPTNWEHZPWASLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the chlorosulfonation of 5-methyl-2,1,3-benzothiadiazole. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
Scientific Research Applications
MBTSC is used across various scientific disciplines:
- Chemistry It serves as an intermediate in synthesizing organic compounds, including pharmaceuticals and agrochemicals.
- Biology MBTSC is utilized in modifying biomolecules for studying biological processes.
- Medicine It is a building block in developing drugs and therapeutic agents.
- Industry MBTSC is employed in producing dyes, pigments, and other specialty chemicals.
Chemical Reactions and Synthesis
MBTSC undergoes several chemical reactions, which determine its applications:
- Substitution Reactions MBTSC participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, and thiols. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures. Nucleophilic substitution with amines can yield sulfonamide derivatives.
- Oxidation and Reduction Reactions The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), or reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form different derivatives.
The sulfonyl chloride group allows MBTSC to form stable sulfonamide bonds upon reaction with amines, making it a valuable reagent in organic synthesis and biomolecule modification.
Biological Activities
MBTSC exhibits a range of biological activities:
- Antimicrobial Activity Derivatives of MBTSC inhibit microbial growth, with certain benzothiadiazole derivatives demonstrating antifungal and antibacterial properties.
- Anticancer Potential MBTSC and its derivatives have shown cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 12.8 µg/mL against MCF-7 breast cancer cells, comparable to established chemotherapeutic agents.
- Insecticidal Properties MBTSC has insecticidal promise, with certain derivatives exhibiting high mortality rates against pests such as Aphis craccivora at concentrations around 100 µg/mL.
Case Studies and Research Findings
Several studies highlight the biological activity of MBTSC and its derivatives:
- Antiviral Activity A derivative of MBTSC was tested for antiviral efficacy against Tobacco Mosaic Virus (TMV), achieving a curative rate of 54.1% at optimal concentrations.
- Cytotoxicity Studies Research involving various benzothiadiazole derivatives indicated that modifications to the sulfonyl group could enhance cytotoxicity against cancer cells. For instance, modifications led to IC50 values as low as 0.058 µM for osteosarcoma cells.
- Structure-Activity Relationship (SAR) Investigations into the SAR of MBTSC derivatives revealed that specific substitutions on the benzothiadiazole ring could significantly enhance biological activity, suggesting avenues for further drug development.
Mechanism of Action
The mechanism of action of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify other molecules by forming covalent bonds with them .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Methyl vs. Chloro Derivatives
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl Chloride (CAS: 100130-48-1)
- Molecular Formula : C₆H₂Cl₂N₂O₂S₂
- Molecular Weight : 269.13 g/mol .
- Key Differences :
- The methyl group in the 5-position is replaced with chlorine, increasing molecular weight and electronegativity.
- Chloro-substitution enhances reactivity in nucleophilic aromatic substitution (SNAr) due to stronger electron-withdrawing effects, making it more suitable for electrophilic coupling reactions .
- Applications: Used in pesticide synthesis and as a crosslinking agent in polymer chemistry .
7-Chloro-2,1,3-benzothiadiazole-4-sulfonyl Chloride
Core Heterocycle Variations: Benzothiadiazole vs. Benzoxadiazole
5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl Chloride (CAS: 1152431-76-9)
Non-Substituted Analogues
2,1,3-Benzothiadiazole-4-sulfonyl Chloride (CAS: 73713-79-8)
- Molecular Formula : C₆H₃ClN₂O₂S₂
- Molecular Weight : 234.68 g/mol .
- Key Differences :
- Lacks the methyl group at the 5-position, resulting in lower steric hindrance and increased susceptibility to hydrolysis.
- Melting point: 198–200°C (higher than the methylated derivative), suggesting stronger intermolecular interactions .
- Applications: Intermediate in dye synthesis and corrosion inhibitors .
Comparative Data Table
Biological Activity
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride (MBTSC) is a notable compound within the benzothiadiazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₅ClN₂O₂S₂
- Molecular Weight : 248.71 g/mol
- Functional Groups : Sulfonyl chloride group enhances reactivity towards nucleophiles, particularly amino groups in proteins.
The sulfonyl chloride group allows MBTSC to form stable sulfonamide bonds upon reaction with amines, making it a valuable reagent in organic synthesis and biomolecule modification .
MBTSC interacts with various biological targets through the following mechanisms:
- Nucleophilic Substitution : The sulfonyl chloride can undergo nucleophilic attack by amino groups in proteins, leading to the formation of sulfonamide derivatives .
- Oxidation Reactions : The compound may also participate in oxidation reactions, contributing to its biological activity .
- Biochemical Pathways : Its reactivity suggests involvement in multiple biochemical pathways, potentially influencing cellular functions and signaling .
Biological Activities
Research indicates that MBTSC exhibits a range of biological activities:
- Antimicrobial Activity : Derivatives of MBTSC have been investigated for their ability to inhibit microbial growth. For instance, studies have shown that certain benzothiadiazole derivatives possess significant antifungal and antibacterial properties .
- Anticancer Potential : MBTSC and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 12.8 µg/mL against MCF-7 breast cancer cells, comparable to established chemotherapeutic agents .
- Insecticidal Properties : The compound has shown promise as an insecticide, with certain derivatives exhibiting high mortality rates against pests such as Aphis craccivora at concentrations around 100 µg/mL .
Case Studies and Research Findings
Several studies highlight the biological activity of MBTSC and its derivatives:
- Antiviral Activity : A derivative of MBTSC was tested for antiviral efficacy against Tobacco Mosaic Virus (TMV), achieving a curative rate of 54.1% at optimal concentrations .
- Cytotoxicity Studies : Research involving various benzothiadiazole derivatives indicated that modifications to the sulfonyl group could enhance cytotoxicity against cancer cells. For instance, modifications led to IC50 values as low as 0.058 µM for osteosarcoma cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of MBTSC derivatives revealed that specific substitutions on the benzothiadiazole ring could significantly enhance biological activity, suggesting avenues for further drug development .
Comparative Analysis with Similar Compounds
The following table compares MBTSC with related compounds based on structural features and unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride | C₇H₇ClN₂O₂S₂ | Contains a methoxy group instead of methyl |
| 7-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride | C₇H₆ClN₂O₂S₂ | Different position of methyl group |
| 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | C₇H₄Cl₂N₂O₂S₂ | Chlorine substitution at the benzene ring |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclization of precursor thioacetates using Lawesson’s reagent, followed by oxidative chlorination with Cl₂ or SO₂Cl₂. For example, ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate was cyclized to form a thiazole intermediate, which was then chlorinated to yield the sulfonyl chloride derivative . Optimization includes controlling stoichiometry of chlorinating agents and reaction time to minimize side products (e.g., over-chlorination). Purification via recrystallization or column chromatography is critical for isolating high-purity product.
Q. Which analytical techniques are most reliable for confirming the structure of this compound and its intermediates?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the benzothiadiazole core and substituent positions. For instance, the sulfonyl chloride group exhibits characteristic deshielding in ¹³C NMR (~105-110 ppm for the sulfur-bound carbon) .
- IR Spectroscopy : Strong absorption bands near 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group .
- Single-crystal X-ray diffraction : Resolves bond lengths and dihedral angles of the heterocyclic core, as demonstrated for analogous benzothiazole derivatives .
Advanced Research Questions
Q. How can researchers safely handle this compound given its reactivity and potential hazards?
- Methodology :
- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.
- Handling : Use anhydrous solvents (e.g., dry THF or DCM) and gloveboxes for moisture-sensitive reactions. Immediate neutralization of spills with sodium bicarbonate is recommended .
- Safety Protocols : Follow OSHA guidelines for sulfonyl chlorides: wear PPE (gloves, goggles), and ensure fume hoods are used during reactions to avoid inhalation exposure .
Q. What strategies are effective for designing bioactive derivatives (e.g., sulfonamides) from this compound?
- Methodology :
- Derivatization : React with primary/secondary amines (e.g., aniline, alkylamines) in anhydrous DCM at 0–5°C to form sulfonamides. For example, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives showed antitumor activity against 60 cancer cell lines .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl ring to enhance electrophilicity and binding to biological targets .
Q. How should researchers address contradictions in bioactivity data across different studies involving benzothiadiazole sulfonyl chloride derivatives?
- Methodology :
- Experimental Reproducibility : Standardize assay conditions (e.g., cell line origin, incubation time, and solvent controls). For example, discrepancies in IC₅₀ values may arise from variations in MTT assay protocols .
- Computational Modeling : Use docking studies to rationalize differences in activity. Substituent orientation in the thiadiazole ring can affect binding to enzyme active sites .
Q. What methods optimize the scalability of sulfonyl chloride reactions while minimizing degradation?
- Methodology :
- Slow Addition Techniques : Gradually introduce chlorinating agents (e.g., Cl₂ gas) to prevent exothermic side reactions.
- Inert Atmosphere : Conduct reactions under argon to avoid hydrolysis. For multi-step syntheses, intermediates like benzyl sulfides should be purified before chlorination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
